4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used in the manufacture of precursors to many industrial chemicals, such as dyes, drugs, and plastics .
Synthesis Analysis
Anilines can be synthesized through various methods. One common method is the reduction of nitrobenzene using a metal catalyst in the presence of hydrogen . Another method involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis
The molecular structure of anilines generally consists of a benzene ring attached to an amine group. The exact structure of “4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide” would depend on the positions of the methyl, nitrophenyl, thiadiazole, and carboxamide groups on the molecule .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that “this compound” would undergo would depend on the reactivity of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of anilines include a brownish-yellow color and the formation of prisms with violet reflex when crystallized from ethanol . They are typically insoluble in water and may be sensitive to prolonged exposure to air .Scientific Research Applications
Antimicrobial Activity
Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been synthesized and screened for in vitro antimicrobial activity. These derivatives exhibited significant bioactivity, particularly against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Paruch et al., 2021).
Antitubercular Activity
A study on pyridine and nitro-phenyl linked 1,3,4-thiadiazoles evaluated their efficacy as inhibitors against Mycobacterium tuberculosis, including multidrug-resistant strains (MDR-TB). Notably, certain compounds demonstrated significant inhibitory activity, offering a new avenue for antitubercular drug development (Patel et al., 2019).
Anticancer Agents
The synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent anticancer activities. These compounds were tested against Hepatocellular carcinoma cell lines, with some derivatives displaying promising results, suggesting their potential as anticancer agents (Gomha et al., 2017).
Corrosion Inhibition
Research into 2,5-disubstituted 1,3,4-thiadiazoles has identified their role as corrosion inhibitors for mild steel in acidic solutions. This study highlights the potential of these compounds in protecting metals against corrosion, with implications for industrial applications (Bentiss et al., 2007).
Fluorescence Analysis
The fluorescence properties of 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole in aqueous environments have been studied, showing unique fluorescence emissions. This research contributes to the understanding of molecular aggregation effects and offers potential applications in fluorescence spectroscopy and chemical sensing (Matwijczuk et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-N-(4-nitrophenyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-2-4-8(5-3-7)14(16)17/h2-5H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYPLYVYCXTDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.